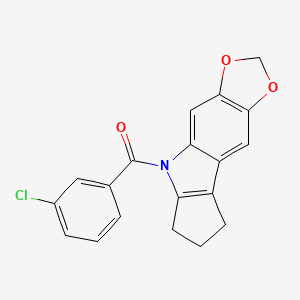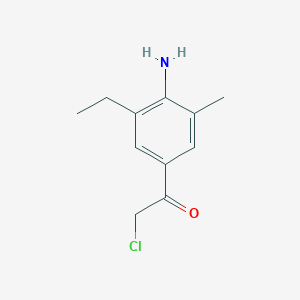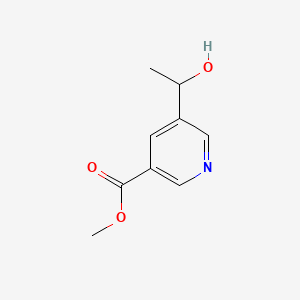![molecular formula C12H9Cl3FN3O B13963619 6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine is a synthetic organic compound that belongs to the pyridazine family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxy group: This step may involve nucleophilic substitution reactions using ethyl alcohol derivatives.
Incorporation of the dichloro-fluorophenyl moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated phenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of ®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Quality control: Implementing rigorous testing to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reactions may be carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Typically performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Conditions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: Can produce amine or alcohol derivatives.
Substitution: Results in the replacement of specific functional groups with new substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to trigger or block signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-(1-(2,6-dichlorophenyl)ethoxy)pyridazin-3-amine
- 6-Chloro-4-(1-(3-fluorophenyl)ethoxy)pyridazin-3-amine
- 6-Chloro-4-(1-(2,6-dichlorophenyl)ethoxy)pyridazine
Uniqueness
®-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific stereochemistry (R-configuration) can also influence its interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3FN3O/c1-5(10-6(13)2-3-7(16)11(10)15)20-8-4-9(14)18-19-12(8)17/h2-5H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJUUFDXFJAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)






![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
